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molecular formula C9H7F2NO4 B1587067 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one CAS No. 82419-32-7

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Cat. No. B1587067
M. Wt: 231.15 g/mol
InChI Key: ZJVPAAJHCJMGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382892

Procedure details

5.8 g of 2,3-difluoro-6-nitrophenol, 5.0 g of monochloroacetone, 8.0 g of potassium carbonate and 0.8 g of potassium iodide were added to 100 ml of acetone and the mixture was refluxed for 4 hours. After the removal of insoluble material by filtration, the solvent was evaporated and the residue was distributed between chloroform and water. The chloroform layer was washed with water and was dried, then the solvent was evaporated. The residue was treated with n-hexane to provide 5.0 g of 2-acetonyloxy-3,4-difluoronitrobenzene as light yellow crystals with m.p. 61° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[CH:6][CH:5]=[C:4]([N+:9]([O-:11])=[O:10])[C:3]=1[OH:12].Cl[CH2:14][C:15](=[O:17])[CH3:16].C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(C)=O>[CH2:14]([O:12][C:3]1[C:2]([F:1])=[C:7]([F:8])[CH:6]=[CH:5][C:4]=1[N+:9]([O-:11])=[O:10])[C:15]([CH3:16])=[O:17] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
FC1=C(C(=CC=C1F)[N+](=O)[O-])O
Name
Quantity
5 g
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.8 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After the removal of insoluble material
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The chloroform layer was washed with water
CUSTOM
Type
CUSTOM
Details
was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The residue was treated with n-hexane

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C)OC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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